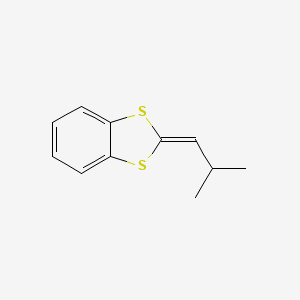
2-(2-Methylpropylidene)-2H-1,3-benzodithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves cyclization of a suitable precursor, typically a thioamide or a thiosemicarbazone, under specific conditions. The cyclization process forms the central benzodithiole ring.
Reaction Conditions: The cyclization reaction can occur under acidic or basic conditions, depending on the starting material. Acid-catalyzed cyclization often involves Lewis acids like aluminum chloride (
AlCl3
), while base-catalyzed cyclization may use sodium hydroxide (NaOH
) or potassium hydroxide (KOH
).Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable processes for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the benzodithiole ring can yield various derivatives.
Substitution: Substituents can be introduced at different positions on the benzodithiole ring.
- Oxidizing agents like hydrogen peroxide (
Oxidation: H2O2
) or m-chloroperbenzoic acid (m-CPBA
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major Products: The specific products depend on the reaction conditions and substituents present. Common derivatives include substituted benzodithioles and their corresponding oxidation or reduction products.
Scientific Research Applications
Chemistry:
Ligand Design: Benzodithioles serve as ligands in coordination chemistry, forming complexes with transition metals.
Materials Science: Their unique electronic properties make them interesting for organic electronics and semiconductors.
Antioxidant Properties: Some benzodithioles exhibit antioxidant activity, potentially relevant for health and disease prevention.
Anticancer Research: Researchers explore their potential as anticancer agents due to their structural features.
Dyes and Pigments: Benzodithioles contribute to the coloration of dyes and pigments.
Corrosion Inhibitors: Their sulfur-containing groups make them useful in corrosion protection.
Mechanism of Action
The exact mechanism by which 2-(2-Methylpropylidene)-2H-1,3-benzodithiole exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
While benzodithioles share some features with other heterocyclic compounds, their unique combination of sulfur atoms and aromatic rings sets them apart. Similar compounds include 1-Propanamine, 2-methyl-N-(2-methylpropyl)- .
Properties
CAS No. |
112519-98-9 |
|---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-(2-methylpropylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C11H12S2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 |
InChI Key |
SWGXSGIVKDVKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



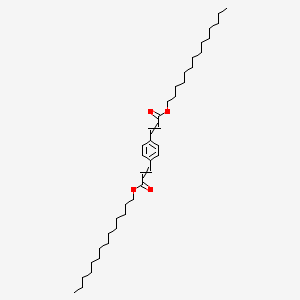
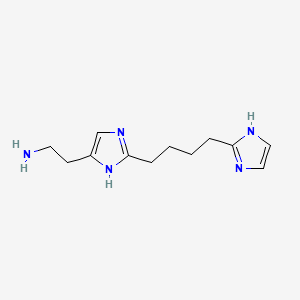
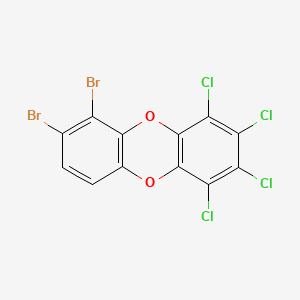
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
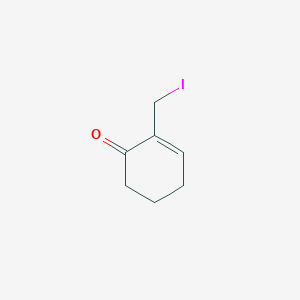
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
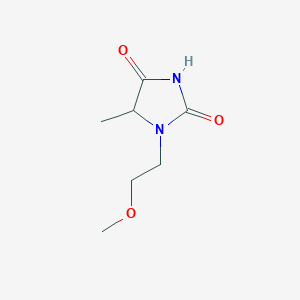
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

